5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid
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Overview
Description
L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- is a synthetic compound with the molecular formula C20H22N4O4 and a molecular weight of 382.41308 g/mol. This compound is known for its unique structure, which includes both benzoyl and benzoylamino groups attached to the ornithine backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- typically involves the reaction of L-ornithine with benzoyl chloride and benzoylamino compounds under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl and benzoylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- L-Ornithine
- N2-Benzoyl-L-ornithine
- N5-Benzoylamino-L-ornithine
Uniqueness
L-Ornithine,N2-benzoyl-N5-[(benzoylamino)iminomethyl]- is unique due to its dual benzoyl and benzoylamino groups, which confer specific chemical and biological properties. This compound’s structure allows it to interact with a broader range of molecular targets compared to its similar counterparts.
Properties
CAS No. |
58682-75-0 |
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Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5-[[amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid |
InChI |
InChI=1S/C20H22N4O4/c21-20(24-18(26)15-10-5-2-6-11-15)22-13-7-12-16(19(27)28)23-17(25)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,23,25)(H,27,28)(H3,21,22,24,26) |
InChI Key |
YGJAEDBTNHZJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)NC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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